Coumarins are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. Among them, 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin and its derivatives have been studied for their potential as therapeutic agents. These compounds have been shown to interact with various biological targets, including enzymes like cytochrome P450 (CYP) and carbonic anhydrases (CAs), which play crucial roles in physiological processes and disease states, particularly in cancer1 2 3.
The selective inhibition of tumor-associated carbonic anhydrase isozymes by coumarin derivatives makes them promising candidates for the development of novel anticancer agents. These compounds have shown sub-micromolar to high-nanomolar inhibitory activity against hCA IX and XII, which are particularly relevant in the context of hypoxia-induced tumorigenesis. The ability to selectively target these isozymes without affecting the widespread cytosolic isoforms could lead to more effective and less toxic therapeutic options for cancer treatment2 3.
Furthermore, the dual inhibitory action of certain coumarin derivatives against both lipoxygenase (LOX) and hCA IX suggests potential for the development of multi-targeted therapies. LOX is another enzyme implicated in cancer, and its inhibition alongside hCA IX could provide a synergistic effect in combating tumor growth and progression. The exploration of these dual inhibitors could open new avenues for the treatment of cancer by addressing multiple pathways involved in tumor development3.
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin is classified as a coumarin derivative, specifically a dihydrocoumarin. Coumarins are a class of compounds known for their aromatic properties and presence in various natural products. This particular derivative is notable for the presence of a carboxyl group at the 6-position and a phenyl group at the 4-position, which significantly influence its reactivity and solubility .
The synthesis of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin typically involves the condensation reaction between phenylpropiolic acid and 2-hydroxybenzaldehyde under acidic conditions. The reaction parameters are crucial for optimizing yield and purity:
Alternative synthetic routes include the use of heteropolyacid catalysts under solvent-free conditions, which have been reported to yield high purity products with shorter reaction times .
In industrial settings, continuous flow reactors are often employed to enhance yield and efficiency. Advanced purification techniques such as crystallization or chromatography may be used to isolate the final product from reaction mixtures .
The molecular structure of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin features a coumarin backbone with specific substituents that contribute to its chemical behavior:
The compound's structure can be analyzed using various spectroscopic techniques:
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin is involved in several types of chemical reactions:
These reactions lead to various products with distinct properties suitable for further applications in organic synthesis .
The primary targets are currently not well-defined, but research indicates potential interactions with enzymes involved in metabolic pathways. The compound has been explored for its role as an enzyme inhibitor and as a fluorescent probe for biological detection .
With a molecular weight of 268.26 g/mol, pharmacokinetic studies suggest that it may exhibit favorable absorption characteristics when administered in appropriate formulations .
The compound exhibits typical reactivity associated with both aromatic compounds and carboxylic acids:
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin has a wide range of applications across different fields:
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin (CAS 356782-33-7) is a synthetically derived dihydrocoumarin derivative with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol [1] [3]. Its core structure consists of a benzopyranone scaffold featuring a non-aromatic heterocyclic ring at positions 3-4, a phenyl substituent at C-4, and a carboxylic acid group at C-6 of the benzene ring [3] [8]. Key physicochemical properties include:
The carboxylic acid moiety significantly enhances hydrogen-bonding capacity (PSA = 63.6 Ų) and enables salt formation or bioconjugation [3] [9]. This functional group, combined with the lactone carbonyl (C₂=O), creates a dual hydrogen-bond acceptor/donor system critical for target recognition. The 4-phenyl group provides hydrophobic bulk conducive to π-π stacking interactions in biological targets [9].
Table 1: Structural Features and Pharmacophoric Roles
Structural Element | Role in Molecular Recognition |
---|---|
Lactone carbonyl (C₂=O) | Hydrogen-bond acceptor; electrostatic interactions |
Carboxylic acid at C-6 | Hydrogen-bond donor/acceptor; ionization at physiological pH |
Phenyl group at C-4 | Hydrophobic cavity filling; π-π stacking |
Non-aromatic heterocyclic ring | Conformational restraint; stereochemical control |
Coumarin chemistry originated with Vogel’s 1820 isolation of coumarin from Dipteryx odorata (tonka beans) [2]. Dihydrocoumarin derivatives emerged later as stable analogs of biologically active natural coumarins, with 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin first synthesized in the early 2000s via lactonization strategies [3] [5]. Its development parallels medicinal chemistry efforts to optimize coumarin scaffolds for enhanced target specificity and metabolic stability.
Early synthetic routes exploited the Pechmann condensation (phenols + β-keto acids) and Knoevenagel cyclization (salicylaldehydes + malonate derivatives) [2] [9]. The specific incorporation of a C-6 carboxyl group represented a strategic innovation to mimic natural coumarin metabolites like esculetin, while the 4-phenyl group was introduced to augment binding to hydrophobic enzyme pockets [5] [9]. Patent literature (WO2007/144097 A1) first documented its synthesis in 2007 via carboxylative cyclization with ~75% yield [3].
Table 2: Evolution of Key Coumarin Synthetic Methods
Time Period | Synthetic Methodology | Limitations Addressed | |
---|---|---|---|
1884 | Pechmann condensation (acid-catalyzed) | Limited to unsubstituted coumarins | |
1960s | Knoevenagel condensation | Access to 3-carboxycoumarins | |
2000s | Transition metal catalysis | Regioselective C-4 aryl substitution | |
2007 | Carboxylative lactonization | Direct C-6 functionalization | [3] |
This compound serves as a versatile synthon for complex natural product analogs due to its reactive carboxyl group and stereochemically defined chiral center at C-4. Its structural features mimic bioactive natural coumarins while offering superior synthetic accessibility:
Recent advances employ this scaffold in de novo enzyme substrate design and synthetic biology chassis development. Examples include:
Table 3: Key Synthetic Applications
Method | Conditions | Yield | Application Scope | |
---|---|---|---|---|
Carboxylative lactonization | Pd catalysis; CO pressure | 75% | Core scaffold synthesis | [3] |
Er(OTf)₃-catalyzed cyclization | Toluene, 110°C, 12h | 68% | 4-Aryl-dihydrocoumarin diversification | [5] |
NHC domino reaction | Dichloroethane, triethylamine base | 54–82% | Stereoselective natural product analogs | [7] |
These innovations highlight its dual role as a target structure and synthetic intermediate for biologically active coumarin derivatives, particularly in anticancer and neuroprotective agent development [5] [9]. The compound’s modular design exemplifies rational optimization of natural product pharmacophores for drug discovery.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1